![molecular formula C9H7BrClNO B2447009 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene CAS No. 1485381-99-4](/img/structure/B2447009.png)
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene
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Description
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is a chemical compound with the molecular weight of 260.52 . Its IUPAC name is 1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene . The InChI code for this compound is 1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene can be represented by the InChI code 1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 . This indicates that the compound consists of a benzene ring with bromo, chloro, and isocyanatoethyl substituents.Scientific Research Applications
Ring Halogenations in Polyalkylbenzenes
1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), with the help of catalytic quantities of p-toluenesulfonic acid, have been used in ring halogenations of polyalkylbenzenes. This process led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yields (Bovonsombat & Mcnelis, 1993).
Deprotonation in Halobenzotrifluorides
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes have been shown to undergo deprotonation at a position adjacent to the single halogen substituent when treated with alkyllithiums. This reaction exploits positional ambiguities to establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).
Synthesis of CCR5 Antagonists
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds exhibit certain bioactivities and have been characterized using various analytical techniques (Cheng De-ju, 2015).
Nitration of Halobenzenes
In the presence of ozone, chloro- and bromo-benzenes, including 1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene, can be nitrated smoothly with nitrogen dioxide at low temperatures. This process yields nitro derivatives with high ortho-directing trends compared to conventional procedures (Suzuki & Mori, 1994).
Fluorescence Properties
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has been used in the synthesis of compounds exhibiting fluorescence properties. These properties have been investigated both in solution and solid-state, showing potential for application in luminescent materials (Liang Zuo-qi, 2015).
Crystal Structure Analysis
The compound has been studied for its crystal structure and properties, contributing to a better understanding of its molecular conformation and potential applications in material sciences (Jotani et al., 2019).
properties
IUPAC Name |
1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXYBSXZPXSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN=C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene |
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